molecular formula C20H19N9O4 B11563135 4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11563135
M. Wt: 449.4 g/mol
InChI Key: WPNNLNVEILICRN-FYJGNVAPSA-N
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Description

N-(4-NITROPHENYL)-4-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-4-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Nitro Groups: Nitration reactions are employed to introduce nitro groups at specific positions on the phenyl rings.

    Hydrazine Derivatization: The hydrazine moiety is introduced through condensation reactions with hydrazine derivatives.

    Pyrrolidine Substitution: The pyrrolidine ring is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-4-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-4-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

    Signal Pathways: Modulating specific cellular signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazine and pyrrolidine moieties.

    4-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Lacks the pyrrolidine moiety.

    N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazine moiety.

Uniqueness

The uniqueness of N-(4-NITROPHENYL)-4-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N9O4

Molecular Weight

449.4 g/mol

IUPAC Name

4-N-(4-nitrophenyl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19N9O4/c30-28(31)16-8-6-15(7-9-16)22-18-23-19(25-20(24-18)27-10-1-2-11-27)26-21-13-14-4-3-5-17(12-14)29(32)33/h3-9,12-13H,1-2,10-11H2,(H2,22,23,24,25,26)/b21-13+

InChI Key

WPNNLNVEILICRN-FYJGNVAPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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